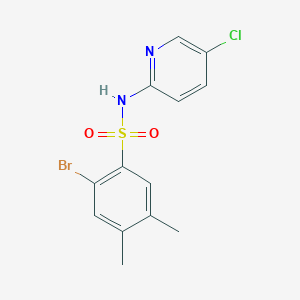
2-bromo-N-(5-chloro-2-pyridinyl)-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(5-chloro-2-pyridinyl)-4,5-dimethylbenzenesulfonamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is commonly referred to as BCS-1 and has been shown to have a variety of effects on biological systems. In
Mechanism of Action
The mechanism of action of BCS-1 is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. BCS-1 has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
BCS-1 has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. BCS-1 has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects. In addition, BCS-1 has been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using BCS-1 in lab experiments is that it has been shown to have a variety of effects on biological systems. This compound has been studied for its potential applications in the treatment of cancer, inflammatory diseases, and neurological disorders. Another advantage of using BCS-1 in lab experiments is that it is a well-characterized compound with a known synthesis method.
One limitation of using BCS-1 in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target the effects of BCS-1. Another limitation of using BCS-1 in lab experiments is that it may have off-target effects on biological systems, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on BCS-1. One area of research that could be explored is the development of more potent and selective inhibitors of the enzymes targeted by BCS-1. Another area of research that could be explored is the identification of new therapeutic applications for BCS-1, particularly in the treatment of neurological disorders. Finally, research could be conducted to better understand the mechanism of action of BCS-1, which could lead to the development of more effective treatments for a variety of diseases.
Synthesis Methods
The synthesis of BCS-1 involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis are 2-bromo-4,5-dimethylbenzenesulfonamide and 5-chloro-2-pyridinecarboxylic acid. These two compounds are reacted together in the presence of a catalyst to form BCS-1. The synthesis of BCS-1 is a complex process that requires careful attention to detail and a high level of expertise in synthetic chemistry.
Scientific Research Applications
BCS-1 has been studied for its potential applications in scientific research. One area of research where BCS-1 has shown promise is in the study of cancer. BCS-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential applications in the treatment of inflammatory diseases and neurological disorders.
properties
IUPAC Name |
2-bromo-N-(5-chloropyridin-2-yl)-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O2S/c1-8-5-11(14)12(6-9(8)2)20(18,19)17-13-4-3-10(15)7-16-13/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCPBJCJCBLHSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-butoxybenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B5438093.png)
![4-(1-cyano-2-{3,5-dichloro-4-[(4-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5438106.png)
![1-(1-{[5-(1-methyl-1H-benzimidazol-2-yl)-2-furyl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5438115.png)
![2-chloro-N-{4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5438124.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5438135.png)
![N-{4-[(isobutylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B5438153.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5438167.png)

![N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-serinamide](/img/structure/B5438188.png)

![2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5438199.png)
![1-(4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholin-2-yl)methanamine](/img/structure/B5438201.png)
![N-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}phenyl)acetamide](/img/structure/B5438204.png)
![1-(1-{[6-(2,4-difluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5438205.png)